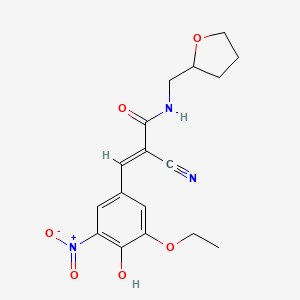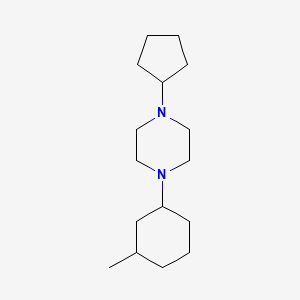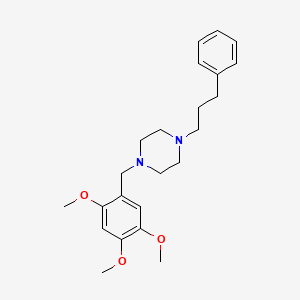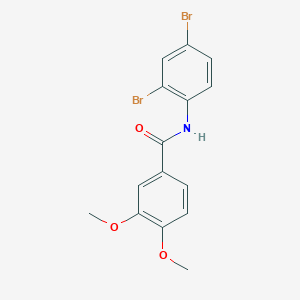
(2E)-2-cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-CYANO-3-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, including a cyano group, an ethoxy group, a hydroxy group, a nitro group, and a tetrahydrofuran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the propenamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile derivative.
Introduction of the ethoxy and hydroxy groups: These groups can be introduced via nucleophilic substitution reactions.
Nitration: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid.
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-2-CYANO-3-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Various nucleophiles depending on the desired substitution
Major Products
Oxidation products: Compounds with carbonyl groups
Reduction products: Compounds with amino groups
Substitution products: Compounds with different substituents replacing the ethoxy group
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (E)-2-CYANO-3-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions and effects.
相似化合物的比较
Similar Compounds
- (E)-2-CYANO-3-(3-METHOXY-4-HYDROXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
- (E)-2-CYANO-3-(3-ETHOXY-4-HYDROXY-5-AMINOPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
Uniqueness
(E)-2-CYANO-3-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C17H19N3O6 |
|---|---|
分子量 |
361.3 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C17H19N3O6/c1-2-25-15-8-11(7-14(16(15)21)20(23)24)6-12(9-18)17(22)19-10-13-4-3-5-26-13/h6-8,13,21H,2-5,10H2,1H3,(H,19,22)/b12-6+ |
InChI 键 |
RJFWSCJVXRLDAQ-WUXMJOGZSA-N |
手性 SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C(=O)NCC2CCCO2 |
规范 SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C(=O)NCC2CCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloropyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B10887481.png)



![2-(3-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B10887504.png)

![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887523.png)
![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B10887526.png)
![4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10887530.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine](/img/structure/B10887532.png)
![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887543.png)

![1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone](/img/structure/B10887563.png)
